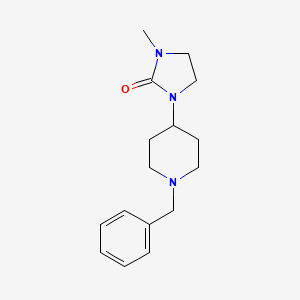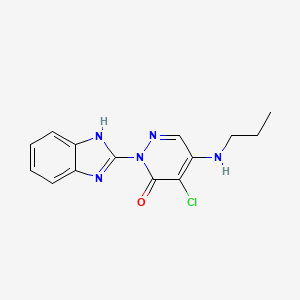![molecular formula C16H22N2O3S B6523135 N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide CAS No. 952963-08-5](/img/structure/B6523135.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide” is a complex organic compound. It contains a pyrrolidinone group (2-oxopyrrolidin-1-yl), which is a five-membered lactam structure. This group is often found in pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the pyrrolidinone group. In similar compounds, the pyrrolidine ring can adopt an envelope conformation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, a compound with a similar pyrrolidinone group has a molecular weight of 306.36 and a chemical formula of C19H18N2O2 .Mecanismo De Acción
Target of Action
The primary target of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPC has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. NPC is also relatively stable and can be stored for long periods of time. However, NPC is not very soluble in water and can be difficult to work with in certain experiments. Additionally, NPC is not very reactive and may not be suitable for certain types of experiments.
Direcciones Futuras
NPC has a variety of potential future directions. One potential direction is the development of more efficient synthesis methods for NPC. Additionally, further research could be done to better understand the biochemical and physiological effects of NPC. Another potential direction is the development of more efficient methods for the detection and quantification of NPC in biological samples. Additionally, further research could be done to explore the potential therapeutic effects of NPC. Finally, further research could be done to explore the potential applications of NPC in drug delivery and drug development.
Métodos De Síntesis
NPC is synthesized through a two-step process. The first step involves the reaction of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamidelfonyl chloride with 2-oxopyrrolidine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms a cyclic amide, which is then reacted with 3-phenylpropionic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction of these two molecules results in the formation of NPC.
Aplicaciones Científicas De Investigación
NPC has been found to have many applications in scientific research. It has been used as a substrate for the enzyme N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamidelfonamide dehydrogenase, which is involved in the metabolism of many drugs. NPC has also been used as a substrate for the enzyme N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamidelfonamide-glutathione transferase, which plays an important role in the detoxification of xenobiotics. NPC has also been used in studies of the effect of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamidelfonamide on the activity of cytochrome P450 enzymes.
Propiedades
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16-10-5-11-18(16)14-7-4-6-13(12-14)17-22(20,21)15-8-2-1-3-9-15/h4,6-7,12,15,17H,1-3,5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPLYCPJRGPVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)


![1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6523084.png)


![ethyl (2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523116.png)
![4-methyl-N-[(1Z)-3-methyl-4-oxo-5-{[(Z)-(1-phenylethylidene)amino]oxy}cyclohexa-2,5-dien-1-ylidene]benzene-1-sulfonamide](/img/structure/B6523126.png)
![3-ethoxy-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B6523133.png)


![2-[(5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B6523148.png)
![4-(methylsulfanyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523163.png)
![4-(methylsulfanyl)-2-[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6523164.png)